1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Description
1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core. The compound features a para-substituted tert-butylbenzyl group at the 1-position of the benzazepinone scaffold. The tert-butyl group confers steric bulk and lipophilicity, which may influence bioavailability and binding interactions in biological systems.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,3)18-13-11-16(12-14-18)15-22-19-9-5-4-7-17(19)8-6-10-20(22)23/h4-5,7,9,11-14H,6,8,10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLFVHIHKAGLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:
-
Formation of the Benzazepine Core:
- The initial step involves the cyclization of a suitable precursor, such as a substituted phenylacetic acid, with an amine to form the benzazepine core.
- This reaction is often catalyzed by an acid or base under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or benzazepine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl halides with bases like sodium hydride.
Major Products:
Oxidation: Formation of benzazepine ketones or carboxylic acids.
Reduction: Formation of benzazepine alcohols.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Scientific Research Applications
1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : Electron-withdrawing groups (e.g., Cl in , F in ) may stabilize intermediates during synthesis or alter binding affinities in biological targets.
Steric Effects : The bulky tert-butyl group may hinder interactions in sterically sensitive binding pockets, whereas smaller substituents (e.g., methyl ) offer greater flexibility.
Core Structural Variations
- Benzazepinone vs. Benzodiazepinone: Compounds like (4S)-1-methyl-4-phenyl-... feature a 1,5-benzodiazepin-2-one core, which introduces an additional nitrogen atom and expands the ring size. This structural difference can drastically alter pharmacological profiles, as diazepines are often associated with CNS activity.
- Substituent Position: The 7-chloro substitution in and 9-methyl substitution in demonstrate how positional changes on the benzazepinone scaffold influence functionality. For example, chloro groups at the 7-position may enhance electrophilic reactivity, aiding in downstream derivatization.
Biological Activity
1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 303988-01-4) is a compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C21H25NO, and it has a molar mass of 307.43 g/mol. This compound is characterized by its unique benzazepine framework, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO |
| Molar Mass | 307.43 g/mol |
| Density | 1.072 ± 0.06 g/cm³ |
| Boiling Point | 502.4 ± 39.0 °C |
| pKa | 1.08 ± 0.20 |
Pharmacological Potential
The biological activity of this compound has been investigated in various studies, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.
Neurotransmitter Modulation
Research indicates that compounds similar to benzazepines often interact with G-protein coupled receptors (GPCRs), particularly those associated with neurotransmitters such as dopamine and serotonin. These interactions can influence mood regulation and cognitive functions.
Study on Dopaminergic Activity
In a study examining the dopaminergic effects of benzazepine derivatives, it was found that certain modifications to the benzazepine structure could enhance binding affinity to dopamine receptors. The specific interactions of this compound with D2-like receptors suggest potential applications in treating disorders such as schizophrenia or Parkinson's disease .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases by benzazepine derivatives. A study demonstrated that similar compounds could act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease . The potential of this compound in this context remains to be fully explored but suggests a promising avenue for further research.
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?
- Methodology : The synthesis typically involves cyclization of substituted phenylacetic acid derivatives using strong acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) under reflux conditions. Solvents such as toluene or acetic acid are employed to control reaction kinetics. Multi-step protocols may include protecting group strategies to enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the desired product .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied to maximize yield. Evidence from structurally related benzazepinones suggests that continuous flow reactors can improve reproducibility in lab-scale synthesis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for tert-butyl-substituted benzimidazoles .
- NMR Spectroscopy : ¹H/¹³C NMR can identify key protons (e.g., tert-butyl singlet at δ ~1.3 ppm) and verify the absence of isomers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects trace impurities .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Approach : Use density functional theory (DFT) to calculate dipole moments, logP (lipophilicity), and H-bonding potential. Software like Gaussian or ORCA, combined with PubChem’s computed property data, provides benchmarks for experimental validation .
Advanced Research Questions
Q. How can researchers design experiments to assess the bioactivity of this compound?
- In Vitro Assays :
- Target Engagement : Screen against G-protein-coupled receptors (GPCRs) or ion channels using fluorescence-based binding assays. Include positive/negative controls (e.g., diazepam for benzodiazepine receptor affinity) .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) to evaluate IC₅₀ values.
Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or stability profiles)?
- Root Cause Analysis :
- Purity Discrepancies : Employ HPLC with UV/ELSD detection to quantify impurities (e.g., residual solvents or diastereomers). Pharmacopeial guidelines recommend limiting impurities to <0.5% per contaminant .
- Structural Variants : Use 2D NMR (COSY, NOESY) to detect conformational isomers or tautomers that may arise during synthesis .
Q. What strategies are effective for improving the compound’s stability under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Tert-butyl groups may enhance steric protection against hydrolysis .
- Light/Temperature Sensitivity : Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines to establish storage recommendations .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., serotonin receptors). Focus on modifying the benzyl or tert-butyl groups to optimize steric/electronic interactions .
- QSAR Modeling : Train models on PubChem bioactivity datasets to correlate substituent effects (e.g., electron-withdrawing groups on the benzazepinone ring) with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
